NIBR189 was developed by the Novartis Institutes for BioMedical Research and is classified as a small molecule drug candidate. Its primary function is to inhibit the activation of EBI2 by oxysterols, specifically 7α,25-dihydroxycholesterol, which plays a significant role in immune cell migration and function .
The synthesis of NIBR189 involves several organic chemistry techniques, including multi-step reactions that typically require careful control of reaction conditions such as temperature and pH. While specific synthetic pathways for NIBR189 are proprietary, it generally follows standard practices for synthesizing complex organic compounds, including:
The molecular structure of NIBR189 has been characterized using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry. The compound's structure features multiple functional groups that contribute to its binding affinity for the EBI2 receptor. Key structural characteristics include:
NIBR189 primarily functions through competitive inhibition of oxysterol binding to the EBI2 receptor. The key reactions involved include:
The mechanism of action for NIBR189 involves its role as an inverse agonist at the EBI2 receptor. By binding to this receptor, NIBR189 stabilizes it in an inactive conformation, preventing the conformational changes necessary for signal transduction via G-proteins. This action results in:
NIBR189 exhibits several notable physical and chemical properties:
NIBR189 has potential applications in several areas:
NIBR189 was developed through systematic optimization of a lead compound identified via high-throughput screening. Initial screening of ~100,000 compounds identified the weak antagonist NIBR127. Subsequent structure-activity relationship (SAR) studies focused on modifying its piperazine diamide core and distal aromatic systems to enhance potency and selectivity. Introduction of a 4-bromophenyl group linked via an α,β-unsaturated ketone spacer and a 4-methoxybenzoyl moiety yielded NIBR189, which exhibited >100-fold improved antagonistic activity over the initial hit [1].
In vitro characterization confirmed NIBR189's mechanism as an orthosteric antagonist that competitively inhibits 7α,25-OHC binding. Functional assays in U937 monocytic cells demonstrated its ability to block oxysterol-induced chemotaxis with nanomolar efficacy [8]. NIBR189 shows high selectivity for EBI2 over related GPCRs, nuclear hormone receptors (e.g., LXR), and enzymes involved in oxysterol metabolism, minimizing off-target effects in complex biological systems [1] [8].
Table 1: Evolution of EBI2 Antagonists Leading to NIBR189
Compound | Key Structural Features | Human EBI2 IC₅₀ | Functional Activity |
---|---|---|---|
NIBR51 | Piperazine diamide core | Agonist (EC₅₀ = 1.2 µM) | First synthetic agonist |
NIBR127 | Unoptimized benzoyl group | ~1 µM | Weak antagonist |
NIBR189 | 4-Bromophenyl + 4-methoxybenzoyl | 11 nM | Potent antagonist |
Molecular characterization revealed that NIBR189’s efficacy depends critically on the substitution pattern of its distal aromatic rings. The para-bromo and para-methoxy groups optimally occupy hydrophobic subpockets within the EBI2 binding site, while the conjugated enone linker maintains planarity essential for receptor engagement [1]. This scaffold has enabled the discovery of structurally related agonists through targeted library screening, illustrating its versatility as a molecular efficacy switch [1].
EBI2 orchestrates cell positioning in lymphoid tissues and inflammatory sites through gradient sensing of 7α,25-OHC. In immunity, it directs:
In the nervous system, EBI2 exhibits dual roles in myelination and neuroinflammation:
Table 2: Cell-Type Specific Functions of EBI2
Cell Type | EBI2 Function | Consequence of Modulation |
---|---|---|
B lymphocytes | Guides follicular positioning | Reduced antibody responses to T-dependent antigens |
Th17 cells | Enables CNS trafficking | Attenuated EAE severity with antagonists |
Astrocytes | Regulates cytokine release | Modulates neuroinflammation |
OPCs | Promotes migration & maturation | Delayed remyelination after antagonist treatment |
The pathophysiological relevance of EBI2 is evidenced across autoimmune and neurodegenerative conditions:
NIBR189 provides critical pharmacological leverage to validate these mechanisms. It blocks 7α,25-OHC-mediated chemotaxis in immune cells and reverses oxysterol-dependent protection in demyelination models. Its use confirmed that EBI2 activation suppresses LPC-induced IL-6 and IL-1β release in cerebellar slices, establishing a link between receptor signaling, cytokine regulation, and myelin preservation [2] [7]. This positions NIBR189 as an indispensable tool for target validation and pathway deconvolution in EBI2-associated pathologies.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7